

# What are the physical and chemical properties of Diphenyltin Dichloride-d10?

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## Compound of Interest

Compound Name: *Diphenyltin Dichloride-d10*

Cat. No.: *B15557519*

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## Diphenyltin Dichloride-d10: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of **Diphenyltin Dichloride-d10**, a deuterated organotin compound of significant interest to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and presents visual workflows for its application as an internal standard.

## Core Physical and Chemical Properties

**Diphenyltin Dichloride-d10**, the deuterated isotopologue of Diphenyltin Dichloride, is primarily utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its physical and chemical properties are closely aligned with its non-deuterated counterpart.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> D <sub>10</sub> Cl <sub>2</sub> Sn	N/A
Molecular Weight	353.9 g/mol	[1]
Appearance	White to light yellow crystalline solid	[2]
Melting Point	41-43 °C (for non-deuterated)	[3][4]
Boiling Point	333-337 °C (for non-deuterated)	[3]
Solubility	Moderately soluble in organic solvents; generally insoluble in water (for non-deuterated)	[2]
Stability	Stable under standard conditions. Can undergo hydrolysis in the presence of moisture.	[2]
Unlabeled CAS Number	1135-99-5	N/A

## Synthesis Protocol

The synthesis of **Diphenyltin Dichloride-d10** typically involves the preparation of a deuterated Grignard reagent followed by its reaction with a tin halide. The following is a generalized experimental protocol based on established organometallic synthesis principles.

Objective: To synthesize **Diphenyltin Dichloride-d10** from Bromobenzene-d5.

Materials:

- Bromobenzene-d5
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)

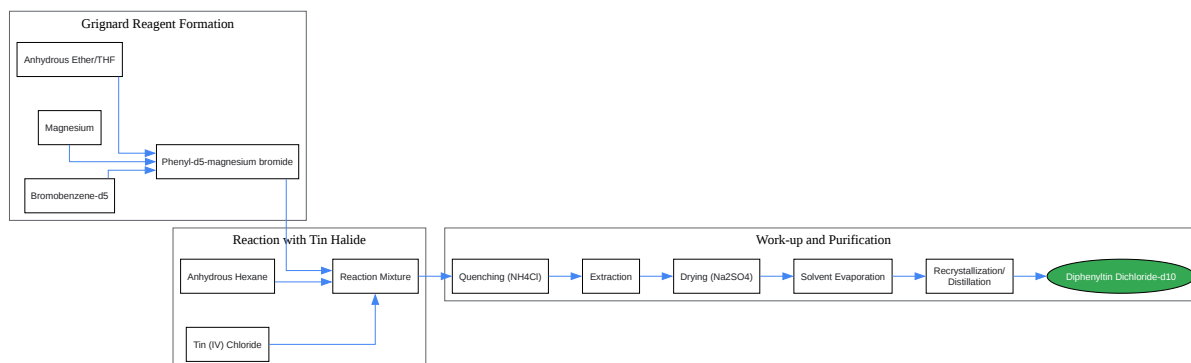
- Tin (IV) chloride ( $\text{SnCl}_4$ )
- Anhydrous hexane
- Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon gas)

#### Methodology:

- Preparation of Phenyl-d5-magnesium bromide (Grignard Reagent):
  - Under an inert atmosphere of nitrogen or argon, place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
  - Add a small crystal of iodine to activate the magnesium surface.
  - Dissolve Bromobenzene-d5 in anhydrous diethyl ether or THF and add it to the dropping funnel.
  - Add a small amount of the Bromobenzene-d5 solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated by gentle heating or sonication.
  - Once the reaction starts (indicated by a color change and gentle refluxing of the ether), add the remaining Bromobenzene-d5 solution dropwise at a rate that maintains a steady reflux.
  - After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.
- Reaction with Tin (IV) Chloride:
  - Cool the freshly prepared Grignard reagent solution in an ice bath.
  - In a separate flask under an inert atmosphere, dissolve Tin (IV) chloride in anhydrous hexane.
  - Slowly add the Tin (IV) chloride solution to the stirred Grignard reagent solution via a cannula or dropping funnel. A 2:1 molar ratio of the Grignard reagent to Tin (IV) chloride is theoretically required.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up and Purification:
  - Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
  - Separate the organic layer.
  - Extract the aqueous layer with diethyl ether.
  - Combine the organic extracts and dry over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure to obtain the crude product.
  - Purify the crude **Diphenyltin Dichloride-d10** by recrystallization from a suitable solvent (e.g., hexane or a hexane/dichloromethane mixture) or by vacuum distillation.

Visualization of Synthesis Workflow:



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A generalized workflow for the synthesis of **Diphenyltin Dichloride-d10**.

## Analytical Methodologies

**Diphenyltin Dichloride-d10** is an excellent internal standard for the quantification of organotin compounds in various matrices due to its similar chemical behavior to the analytes of interest and its distinct mass spectrometric signal.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify organotin compounds in a sample using **Diphenyltin Dichloride-d10** as an internal standard.

### Sample Preparation and Derivatization:

- **Extraction:** Extract the organotin compounds from the sample matrix (e.g., water, sediment, biological tissue) using an appropriate solvent system (e.g., hexane, toluene).
- **Internal Standard Spiking:** Spike the extract with a known amount of **Diphenyltin Dichloride-d10** solution.
- **Derivatization:** Convert the polar organotin chlorides to more volatile and thermally stable derivatives suitable for GC analysis. A common derivatization agent is sodium tetraethylborate ( $\text{NaBEt}_4$ ), which ethylates the tin compounds. Alternatively, Grignard reagents (e.g., pentylmagnesium bromide) can be used.
- **Clean-up:** If necessary, perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

### Instrumental Parameters (Typical):

- **Gas Chromatograph:**
  - **Column:** A non-polar capillary column (e.g., DB-5ms, HP-5ms).
  - **Injector:** Splitless or PTV injector.
  - **Carrier Gas:** Helium at a constant flow.
  - **Oven Program:** A temperature gradient program to separate the derivatized organotin compounds.
- **Mass Spectrometer:**
  - **Ionization:** Electron Ionization (EI) at 70 eV.
  - **Acquisition Mode:** Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. Monitor characteristic ions for the derivatized analyte and the deuterated internal standard.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify organotin compounds in a sample using **Diphenyltin Dichloride-d10** as an internal standard, particularly for less volatile or thermally labile compounds.

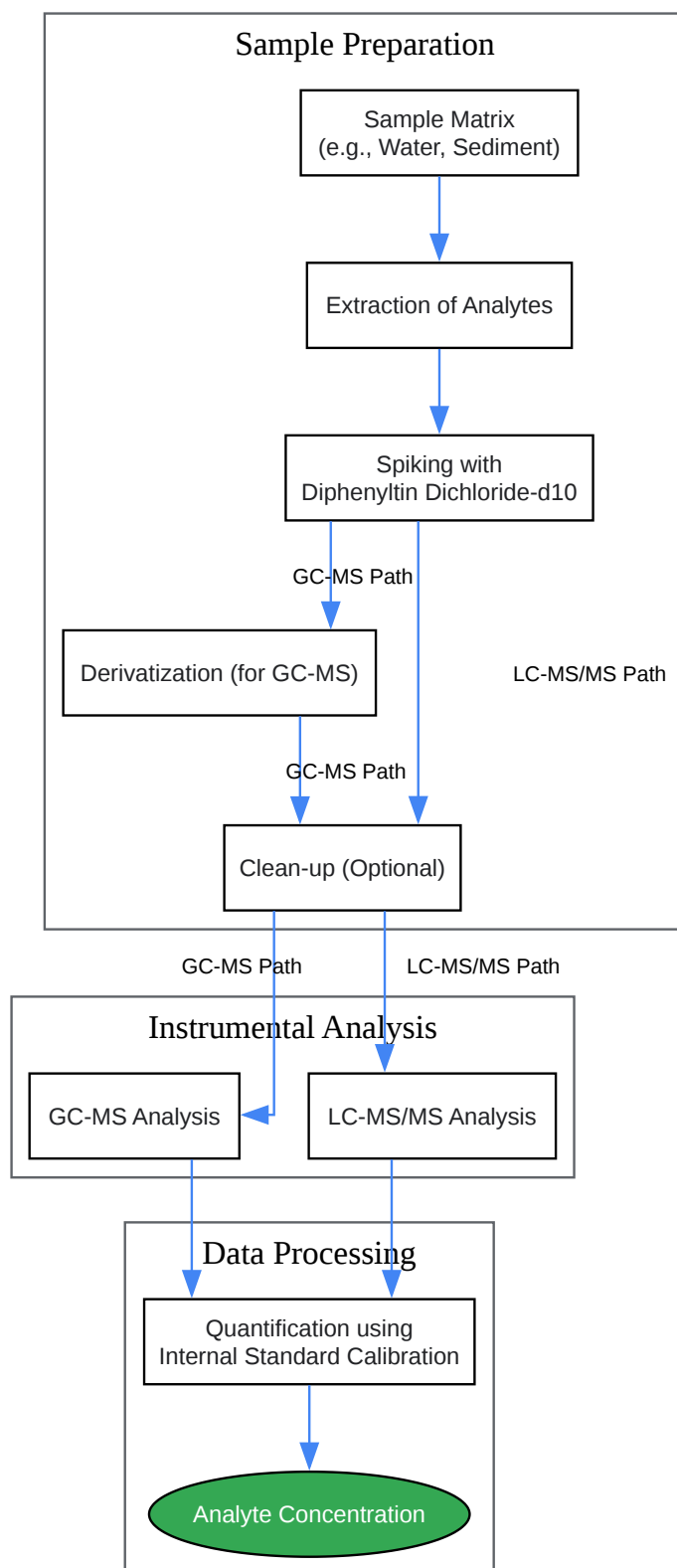
## Sample Preparation:

- Extraction: Extract the organotin compounds from the sample matrix using a suitable solvent (e.g., acetonitrile, methanol).
- Internal Standard Spiking: Spike the extract with a known concentration of **Diphenyltin Dichloride-d10**.
- Dilution: Dilute the extract with an appropriate mobile phase component to ensure compatibility with the LC system.

## Instrumental Parameters (Typical):

- Liquid Chromatograph:
  - Column: A C18 reversed-phase column.
  - Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid and ammonium formate) and an organic phase (e.g., methanol or acetonitrile with formic acid and ammonium formate).
  - Flow Rate: Appropriate for the column dimensions.
- Tandem Mass Spectrometer:
  - Ionization: Electrospray Ionization (ESI) in positive mode.
  - Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for each analyte and the internal standard.

## Visualization of Analytical Workflow:



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A generalized workflow for the quantitative analysis of organotins using **Diphenyltin Dichloride-d10**.

## Conclusion

**Diphenyltin Dichloride-d10** is an indispensable tool for the accurate and reliable quantification of organotin compounds in complex matrices. Its synthesis, while requiring expertise in handling air-sensitive reagents, is achievable through established organometallic procedures. The analytical methods outlined in this guide provide a robust framework for its application as an internal standard in both GC-MS and LC-MS/MS platforms, enabling researchers to achieve high-quality data in their studies.

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- To cite this document: BenchChem. [What are the physical and chemical properties of Diphenyltin Dichloride-d10?]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15557519#what-are-the-physical-and-chemical-properties-of-diphenyltin-dichloride-d10\]](https://www.benchchem.com/product/b15557519#what-are-the-physical-and-chemical-properties-of-diphenyltin-dichloride-d10)

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